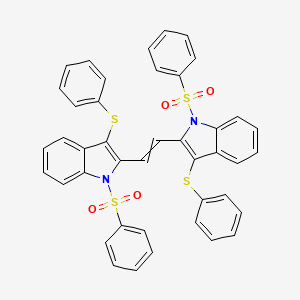
1H-Indole, 2,2'-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline as starting materials. The reaction is catalyzed by palladium(II) acetate, with 1,1′-bis(diphenylphosphino)ferrocene and potassium bicarbonate in dimethylformamide at 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1H-Indole-5-carboximidamide:
Uniqueness
What sets 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- apart is its unique combination of functional groups, which provides a versatile platform for various chemical modifications and biological activities. Its structure allows for diverse interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
226947-49-5 |
|---|---|
Molecular Formula |
C42H30N2O4S4 |
Molecular Weight |
755.0 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-[2-[1-(benzenesulfonyl)-3-phenylsulfanylindol-2-yl]ethenyl]-3-phenylsulfanylindole |
InChI |
InChI=1S/C42H30N2O4S4/c45-51(46,33-21-9-3-10-22-33)43-37-27-15-13-25-35(37)41(49-31-17-5-1-6-18-31)39(43)29-30-40-42(50-32-19-7-2-8-20-32)36-26-14-16-28-38(36)44(40)52(47,48)34-23-11-4-12-24-34/h1-30H |
InChI Key |
DXAFFCNODMYMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C=CC5=C(C6=CC=CC=C6N5S(=O)(=O)C7=CC=CC=C7)SC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


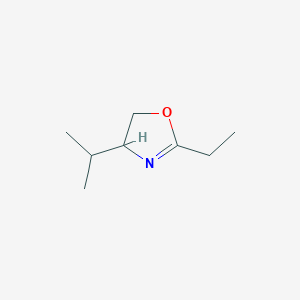
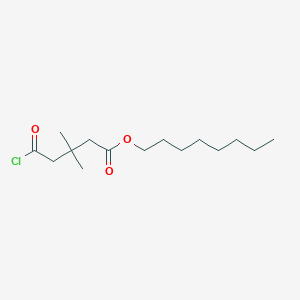
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
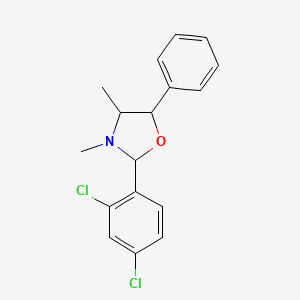
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
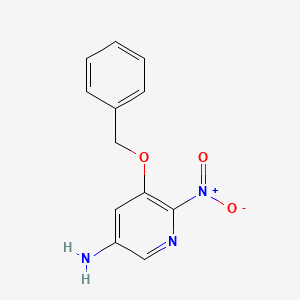
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
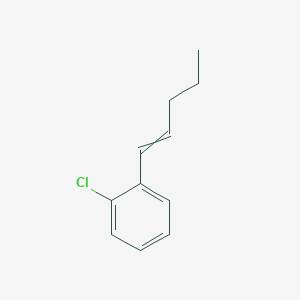
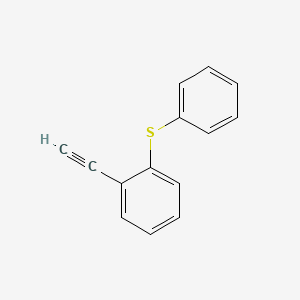
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
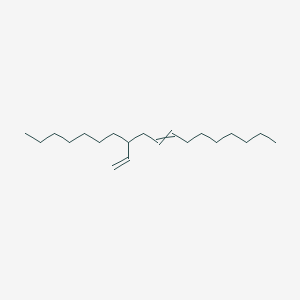
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
